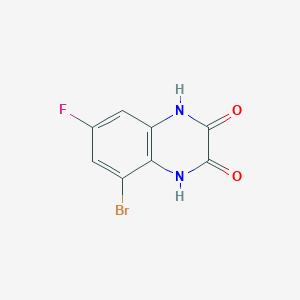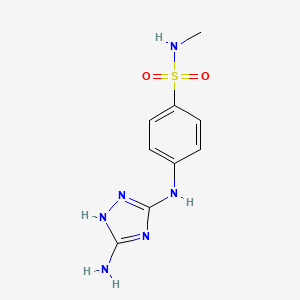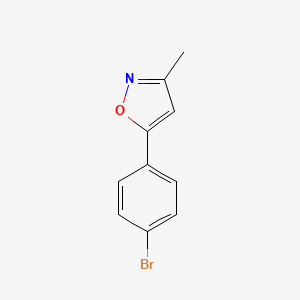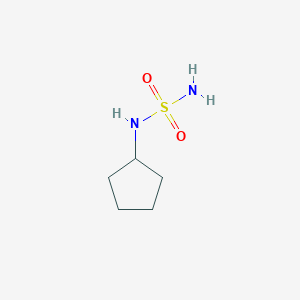
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Descripción general
Descripción
The compound "5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione" is a halogenated quinoxaline derivative. Quinoxaline diones are a class of compounds known for their diverse biological activities and potential therapeutic applications. They are often synthesized through multi-step reactions involving cyclization and halogenation processes.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves multiple steps, starting from simple aniline precursors. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved through a sequence of reactions starting from 2,5-dimethoxyaniline, including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Similarly, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through cyclization and substitution reactions . These methods highlight the complexity and versatility of the synthetic routes for halogenated quinoxalines.
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines is often confirmed using X-ray crystallography. For example, the crystal structure of 5α-bromo-8β,9α-dimethylhydrindane-1,4-dione was determined using a four-circle diffractometer, revealing its crystallization in the space group C2/c . The crystal structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione showed that the phenyl ring is nearly perpendicular to the quinazoline ring system . These studies demonstrate the importance of crystallography in understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions Analysis
The chemical reactivity of halogenated quinoxalines includes various bond-forming reactions. For instance, the debromination reaction catalyzed by hydrobromic acid was used to convert 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones to their debrominated counterparts . The presence of halogen atoms in these molecules can also lead to unique intermolecular interactions, as seen in the crystal structure of 7-bromo-5-(2′-chloro)phenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, where centrosymmetric dimers are formed via halogen bonding .
Physical and Chemical Properties Analysis
The physical properties of halogenated quinoxalines, such as melting points and crystallization behavior, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . The chemical properties, such as reactivity and stability, are affected by the presence and position of halogen substituents, which can participate in various chemical interactions and influence the overall reactivity of the molecule.
Aplicaciones Científicas De Investigación
Anticancer Activity Studies
Researchers have synthesized compounds structurally related to 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione, investigating their anticancer activities. For example, a study synthesized a compound with anticancer activity by reacting 5-fluorouracil with 5-bromo-2-thienyl-sulfonyl chloride. This compound demonstrated significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells through the formation of a two-dimensional sheet structure facilitated by hydrogen bond interactions (Miao, Yan, & Zhao, 2010).
Crystal Structure and Molecular Interactions
Another study focused on the crystal structure of 1,4-dihydroquinoxaline-2,3-dione derivatives, detailing how molecules are linked into a three-dimensional network by intermolecular hydrogen bonds. This research provides insights into the structural aspects of these compounds, which could be relevant for designing drugs with improved efficacy (Wang, 2011).
Modification for Medicinal Relevance
There has been significant interest in modifying the quinoxaline-2,3-dione scaffold to create medicinally relevant compounds. A study demonstrated a metal-free method to introduce aryl and fluoro groups into isoquinoline-1,3-diones, yielding new compounds with potential therapeutic applications (Golushko et al., 2019).
Synthesis of Bioactive Derivatives
Research into synthesizing glucoside-containing 5-fluorouracil derivatives, a process that involves the reaction of bromoacetylcarbohydrate with fluorouracil derivatives, highlights the versatility of fluoro and bromo substituents in synthesizing bioactive molecules (Deqing, 2004).
Development of PET Imaging Agents
An efficient synthetic route for incorporating fluorine-18 into quinoline-5,8-diones was described, focusing on compounds with a broad spectrum of biological activities. This method is particularly important for the development of positron emission tomography (PET) imaging agents (Sachin et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQVTQJIMJXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234210 | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
153504-80-4 | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153504-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)


![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)






